N-(2-bromophenyl)-4-chlorobenzenesulfonamide
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Overview
Description
N-(2-bromophenyl)-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a chlorine atom attached to the benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 2-bromoaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of N-(2-azidophenyl)-4-chlorobenzenesulfonamide or N-(2-thiocyanatophenyl)-4-chlorobenzenesulfonamide.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of this compound.
Scientific Research Applications
N-(2-bromophenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
N-(2-bromophenyl)-4-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- N-(2-chlorophenyl)-4-chlorobenzenesulfonamide
- N-(2-bromophenyl)-4-methylbenzenesulfonamide
- N-(2-iodophenyl)-4-chlorobenzenesulfonamide
These compounds share similar structural features but differ in the nature and position of the substituents. The presence of different halogen atoms can influence the reactivity and biological activity of these compounds. This compound is unique due to the combination of bromine and chlorine atoms, which can enhance its binding affinity and specificity towards certain molecular targets.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLHJXAPYXABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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